Santacruzamate A

Epigenetics HDAC Inhibition Cancer Research

Santacruzamate A (CAY10683) is an ultrapotent, highly selective HDAC2 inhibitor (IC50 = 119 pM) with >3,600-fold selectivity over other HDAC isoforms—a critical differentiator from pan-HDAC inhibitors such as vorinostat (SAHA). This cell-permeable marine-derived carbamate enables unambiguous attribution of biological effects to HDAC2-specific inhibition, avoiding confounding off-target engagement. Validated for in vivo oncology models (GI50 1.4 µM in HuT-78 CTCL cells), neurodegeneration studies, and as a reference standard in high-throughput screening assays. Low fibroblast toxicity (GI50 >100 µM) supports long-term experimental use.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 1477949-42-0
Cat. No. B606502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSantacruzamate A
CAS1477949-42-0
SynonymsCAY10683;  CAY-10683;  CAY 10683;  Santacruzamate A.
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)
InChIKeyHTOYBIILVCHURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Santacruzamate A (CAY10683, CAS: 1477949-42-0): A Picomolar, Highly Selective HDAC2 Inhibitor for Epigenetic Research


Santacruzamate A (also designated CAY10683) is a marine-derived carbamate natural product that functions as a potent and highly selective inhibitor of histone deacetylase 2 (HDAC2), a Class I HDAC [1]. It exhibits a picomolar IC50 of 112–119 pM for HDAC2, with exquisite selectivity over other HDAC isoforms, including HDAC4 (>1 μM) and HDAC6 (433–434 nM) . The compound is cell-permeable and is structurally related to the clinically approved pan-HDAC inhibitor vorinostat (SAHA) .

Why Pan-HDAC or Alternative Isoform-Selective Inhibitors Cannot Replace Santacruzamate A


Generic substitution of Santacruzamate A with a pan-HDAC inhibitor (e.g., vorinostat/SAHA) or an alternative HDAC isoform-selective inhibitor is scientifically untenable due to fundamental differences in potency, selectivity, and the resultant biological signature. While vorinostat inhibits multiple HDAC isoforms, including HDAC2, with an IC50 of approximately 85.8 nM, Santacruzamate A achieves a ~720-fold higher potency for HDAC2 (119 pM) and exhibits >3600-fold selectivity over other HDACs [1]. This extreme selectivity is critical for dissecting HDAC2-specific functions, as even minor inhibition of other HDACs by less selective compounds can confound results in mechanistic studies .

Santacruzamate A: Quantitative Evidence for Superior HDAC2 Selectivity and Potency Over Key Comparators


720-Fold Higher Potency Against HDAC2 Compared to the Clinical Pan-HDAC Inhibitor Vorinostat (SAHA)

Santacruzamate A demonstrates a 720-fold higher potency for HDAC2 inhibition compared to the clinically approved pan-HDAC inhibitor vorinostat (SAHA). In a direct head-to-head comparison using a recombinant human HDAC2 enzyme assay, Santacruzamate A exhibited an IC50 of 119 pM, whereas SAHA exhibited an IC50 of 85.8 nM [1]. This translates to Santacruzamate A being approximately 1000-fold more potent than SAHA for HDAC2 inhibition, as noted in independent analyses .

Epigenetics HDAC Inhibition Cancer Research

>3,600-Fold Selectivity for HDAC2 Over Other HDAC Isoforms, Enabling Isoform-Specific Functional Studies

Santacruzamate A displays unparalleled selectivity for HDAC2, with a >3,600-fold preference over other HDACs . Direct comparison of IC50 values against HDAC2 (119 pM), HDAC6 (433 nM), and HDAC4 (>1 μM) demonstrates >3,600-fold selectivity over HDAC6 and >8,500-fold selectivity over HDAC4 . This contrasts sharply with pan-HDAC inhibitors like vorinostat, which inhibit multiple Class I and II HDACs at similar concentrations, and with other HDAC2 inhibitors like CI994, which lacks the extreme selectivity profile.

Epigenetics HDAC Isoform Selectivity Target Validation

Differential Anti-Proliferative Activity in HuT-78 vs. HCT116 Cancer Cells: Evidence of Cell-Type Specificity

Santacruzamate A exhibits a marked difference in anti-proliferative activity between two cancer cell lines, demonstrating that its effects are not uniformly cytotoxic. In a 72-96 hour MTS assay, the GI50 for HuT-78 cutaneous T-cell lymphoma cells was 1.4 μM, while the GI50 for HCT116 colon carcinoma cells was 29.4 μM [1]. This 21-fold difference in potency suggests a specific vulnerability in lymphoma cells that is not shared by colon cancer cells.

Cancer Cell Biology Lymphoma Colorectal Cancer

Low Toxicity to Normal Human Fibroblasts Contrasts with Potent Activity in Lymphoma Cells

Santacruzamate A exhibits a favorable selectivity window, demonstrating low toxicity to normal human cells while retaining potent activity against cancer cells. In a comparative cell viability assay, the GI50 for normal human skin fibroblasts was >100 μM, whereas the GI50 for HuT-78 lymphoma cells was 1.4 μM [1]. This represents a >70-fold selectivity window between normal and cancerous cells for this specific lymphoma model.

Selective Cytotoxicity Cancer Therapeutics Safety Profile

Demonstrated In Vivo Efficacy: Suppression of Liver Metastasis in a Murine Model

Santacruzamate A demonstrates in vivo efficacy in a disease-relevant model, a critical differentiator from compounds that show only in vitro activity. In a mouse liver metastasis model, administration of Santacruzamate A resulted in significant suppression of metastatic tumor growth . Furthermore, in a mouse model of subarachnoid hemorrhage (SAH), intraperitoneal injection of 2 mg/kg every other day for 6 weeks increased the expression of neuroprotective proteins GLT-1, p-GluN2B, and p-GluA1 in hippocampal tissue [1].

In Vivo Pharmacology Metastasis Liver Cancer

Optimal Use Cases for Santacruzamate A: Applications Driven by Superior HDAC2 Selectivity and Potency


Mechanistic Dissection of HDAC2-Specific Functions in Epigenetic Regulation and Disease

Researchers seeking to isolate the specific contribution of HDAC2 to gene expression programs, cellular differentiation, or disease pathogenesis should utilize Santacruzamate A. Its >3,600-fold selectivity for HDAC2 ensures that observed biological effects can be confidently attributed to HDAC2 inhibition rather than off-target engagement of other HDACs, a critical limitation of pan-HDAC inhibitors or less selective tools. This is particularly relevant for studies in oncology, neurology, and immunology where HDAC2 has been implicated.

Pre-Clinical Oncology Studies in Cutaneous T-Cell Lymphoma (CTCL) and Metastatic Models

Santacruzamate A is an ideal tool for in vivo oncology studies, particularly in models of cutaneous T-cell lymphoma and metastatic disease. Its potent GI50 of 1.4 μM in HuT-78 CTCL cells [1] and demonstrated ability to suppress liver metastasis in vivo provide a strong rationale for its use in these specific cancer contexts. The compound's low toxicity to normal fibroblasts (GI50 >100 μM) [1] further supports its application in long-term in vivo experiments where minimizing systemic toxicity is paramount.

Neurological Disease Models Investigating HDAC2-Mediated Neuroprotection and Synaptic Plasticity

Given the demonstrated in vivo activity of Santacruzamate A in a subarachnoid hemorrhage (SAH) model, where it modulated key synaptic proteins (GLT-1, p-GluN2B, p-GluA1) in the hippocampus [2], the compound is a strong candidate for studies exploring the role of HDAC2 in neurodegeneration, cognitive function, and recovery from brain injury. Its picomolar potency allows for the use of low, pharmacologically relevant doses that are more likely to achieve selective target engagement in the CNS.

Development of High-Throughput Screening Assays for HDAC2-Specific Modulators

The extreme potency (IC50 = 119 pM) and selectivity profile of Santacruzamate A make it an excellent positive control and reference standard in the development and validation of high-throughput screening assays designed to identify novel, HDAC2-selective inhibitors. Its well-characterized activity provides a robust benchmark for assay sensitivity, reproducibility, and for differentiating between true HDAC2 inhibitors and non-specific or pan-HDAC compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Santacruzamate A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.